molecular formula C24H21N3O3S B2767605 N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide CAS No. 532969-46-3

N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

Cat. No.: B2767605
CAS No.: 532969-46-3
M. Wt: 431.51
InChI Key: IIKRBOPTNUPEDO-UHFFFAOYSA-N
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Description

N-[2-(3-{[(4-Nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a benzamide derivative featuring a complex heterocyclic architecture. Its structure includes:

  • A benzamide core linked via an ethyl chain to an indole moiety.
  • A sulfanyl (thioether) bridge at the indole’s 3-position, substituted with a 4-nitrophenylmethyl group.

This compound belongs to a class of benzamides investigated for therapeutic applications, including anticancer, antiviral, and antiplatelet activities, as suggested by structural analogs in patent literature .

Properties

IUPAC Name

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O3S/c28-24(19-6-2-1-3-7-19)25-14-15-26-16-23(21-8-4-5-9-22(21)26)31-17-18-10-12-20(13-11-18)27(29)30/h1-13,16H,14-15,17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKRBOPTNUPEDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Various nucleophiles such as amines, alcohols, or thiols

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Substituted benzamide derivatives

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of indole and benzimidazole, similar to this compound, exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger .

Anti-inflammatory Effects

N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has been explored for its anti-inflammatory properties. Studies on related compounds indicate that they can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests potential applications in treating conditions characterized by inflammation .

Cancer Research

The compound's structure suggests it may interact with biological targets involved in cancer progression. Compounds similar to this compound have been investigated for their ability to inhibit tumor growth factors and kinases, making them candidates for cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of indole derivatives, compounds structurally related to this compound demonstrated promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were significantly lower than standard antibiotics, indicating a strong potential for development as new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

Research exploring the anti-inflammatory effects of benzimidazole derivatives found that compounds similar to this compound exhibited significant inhibition of COX-2 activity. In vitro tests showed a reduction in inflammation markers comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity . The nitrophenyl group may also contribute to the compound’s bioactivity by participating in redox reactions and forming reactive intermediates .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural differences among benzamide derivatives lie in substituents on the indole, sulfanyl bridge, and benzamide groups. Below is a comparative analysis:

Compound Name (Example) Substituents Molecular Weight (g/mol) Key Features
Target Compound 4-Nitrophenylmethyl-sulfanyl, indole, benzamide ~481.56 (estimated) High electron-withdrawing nitro group; indole-thioether linkage .
2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide () Oxadiazolylmethyl-sulfanyl, 4-nitrophenylaminoethyl ~496.52 Oxadiazole heterocycle; nitro group on phenylamino moiety .
N-[2-[(2-Cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () Oxadiazolylmethyl-sulfanyl, cyano-fluorophenylaminoethyl ~467.50 Dual electron-withdrawing groups (cyano, fluoro); oxadiazole .
BA99538 (N-{2-[3-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-3-(trifluoromethyl)benzamide) () Carbamoylmethyl-sulfanyl, trifluoromethylbenzamide ~525.59 Trifluoromethyl enhances lipophilicity; carbamoyl linker .
[125I]PIMBA (Sigma receptor ligand) () Piperidinyl-ethyl, iodo-methoxybenzamide ~532.32 (iodinated) Sigma-1 receptor targeting; radioiodinated for imaging/therapy .

Key Observations :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) are common in benzamide derivatives to modulate receptor binding and metabolic stability .
  • Heterocyclic substituents (oxadiazole, thiazole) in analogs may enhance selectivity for enzymes or receptors compared to the target compound’s indole core .
  • The sulfanyl bridge is a conserved feature, suggesting its role in maintaining conformational flexibility or mediating hydrophobic interactions .

Pharmacological and Binding Properties

  • However, the nitro group in the target compound may alter binding kinetics compared to methoxy or iodine substituents .
  • Anticancer Activity : Structural analogs with thienylmethyl or oxadiazole groups () show activity against platelet aggregation and viral infections, suggesting the target compound’s nitro-indole system could similarly interfere with cellular signaling pathways .
  • Docking Studies: The Glide XP scoring function () highlights that hydrophobic enclosures and hydrogen bonding govern benzamide-receptor interactions. The nitro group in the target compound may strengthen hydrophobic interactions but reduce hydrogen bonding compared to analogs with polar groups (e.g., cyano, fluoro) .

Biological Activity

N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, also known as C064-0116, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes an indole moiety, a benzamide group, and a nitrophenyl sulfide. Its molecular formula is C24H20FN3O3SC_{24}H_{20}FN_3O_3S, and it has been identified with the following identifiers:

  • IUPAC Name : 4-fluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
  • SMILES : [O-]N+=O

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzamide derivatives, including this compound. Research indicates that compounds with similar structures can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinase Activity : Compounds structurally related to this compound have been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell proliferation and survival. For example, derivatives have demonstrated IC50 values indicating effective inhibition of c-MET and RET kinase activities in non-small cell lung cancer (NSCLC) models .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Studies suggest that similar benzamide derivatives can modulate neurotransmitter systems, particularly those involving norepinephrine and serotonin, which are critical in treating conditions such as depression and anxiety .

Table 1: Summary of Biological Activities

Activity Mechanism IC50 Values Cell Lines Tested
Kinase Inhibitionc-MET and RET inhibition8.1 μM (c-MET)NSCLC cells
Antiproliferative ActivityInduction of apoptosisVaries by derivativeVarious cancer cell lines
Neurotransmitter ModulationNorepinephrine and serotonin reuptakeNot specifiedNeuronal cell lines

Case Study Insights

In one notable study, a series of benzamide derivatives were synthesized and tested for their effects on NSCLC cells. The results indicated that compounds with specific substitutions on the benzamide ring exhibited significant cytotoxicity, leading to enhanced apoptosis in resistant cancer cell lines .

Another investigation focused on the modulation of neurotransmitter systems by similar compounds, revealing potential therapeutic applications in treating mood disorders .

Q & A

Q. What are the primary synthetic routes for N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed coupling (e.g., Suzuki–Miyaura for C–C bond formation) .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution (e.g., using thiols or disulfides under basic conditions) .
  • Step 3 : Coupling of the benzamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
    Key reagents include 4-nitrophenylmethanethiol, ethylenediamine derivatives, and nitro-substituted benzoyl chlorides. Yield optimization requires controlled pH (7–9) and inert atmospheres .

Q. Which structural features of this compound influence its chemical reactivity?

  • Methodological Answer : Critical functional groups include:
  • Nitro groups : Electron-withdrawing properties enhance electrophilic substitution at the indole’s 3-position and stabilize transition states in nucleophilic reactions .
  • Sulfanyl (-S-) linker : Participates in disulfide exchange and radical-mediated reactions .
  • Indole-ethyl-benzamide backbone : Conformational flexibility impacts binding to biological targets (e.g., enzymes) .
    Characterization via 1H NMR^1 \text{H NMR} (e.g., indole NH at δ 10–12 ppm) and X-ray crystallography confirms regioselectivity .

Q. What experimental approaches are used for initial biological activity screening?

  • Methodological Answer :
  • In vitro assays :
  • Enzyme inhibition : Measure IC50_{50} values against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) with 3H^3 \text{H}-labeled competitors .
  • Cell-based assays :
  • Cytotoxicity screening (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory activity via NF-κB luciferase reporter systems .

Advanced Research Questions

Q. How can researchers optimize synthetic yields while minimizing byproducts?

  • Methodological Answer :
  • Catalyst selection : Use Pd(PPh3_3)4_4 for Suzuki coupling to reduce homocoupling byproducts .
  • Temperature control : Maintain ≤60°C during amide bond formation to prevent racemization .
  • Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate >95% pure product .
  • Byproduct analysis : LC-MS identifies sulfoxide or over-alkylated derivatives; mitigate via antioxidant additives (e.g., BHT) .

Q. How to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer :
  • Orthogonal assays : Validate antimicrobial activity via broth microdilution (CLSI guidelines) and anticancer effects via apoptosis markers (Annexin V/PI) .
  • Target profiling : Use proteome-wide affinity chromatography to identify off-target interactions .
  • Structural analogs : Compare SAR (Table 1) to isolate activity-specific motifs (e.g., nitro position) .

Table 1 : SAR of Nitro-Substituted Analogues

CompoundNitro PositionActivity (IC50_{50}, μM)
5-NitroindoleIndole-5Antimicrobial: 12.3
4-NitrobenzamideBenzamide-4Anticancer: 8.7

Q. What methodologies are suitable for studying target-ligand interactions?

  • Methodological Answer :
  • Computational docking : Glide XP scoring (Schrödinger Suite) predicts binding modes in enzyme active sites (e.g., COX-2) .
  • Biophysical assays :
  • Surface Plasmon Resonance (SPR) for kinetic analysis (konk_{\text{on}}, koffk_{\text{off}}).
  • Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics .

Q. How to address data gaps when direct studies on this compound are limited?

  • Methodological Answer :
  • Analog-based extrapolation : Use QSAR models (e.g., CoMFA) trained on nitro-indole derivatives .
  • Fragment-based design : Combine crystallographic data of indole and benzamide fragments from PubChem .
  • Cross-species validation : Test in zebrafish xenografts if mammalian models lack efficacy .

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic substitution?

  • Methodological Answer :
  • Nitro group activation : The -NO2_2 group withdraws electron density, polarizing the C–S bond and facilitating SN_\text{N}Ar at the indole’s 3-position .
  • Radical pathways : Under UV light, the sulfanyl group generates thiyl radicals, enabling C–S bond cleavage (EPR spectroscopy confirms intermediates) .

Q. How to assess stability under physiological conditions?

  • Methodological Answer :
  • Forced degradation : Expose to pH 1–13 buffers (37°C, 72 hrs); monitor via UPLC-MS for hydrolyzed products (e.g., benzamide cleavage) .
  • Light exposure : ICH Q1B guidelines to detect photodegradants (e.g., nitro-to-nitrito rearrangement) .

Q. What strategies validate target engagement in complex biological systems?

  • Methodological Answer :
  • Genetic knockdown : CRISPR-Cas9 knockout of putative targets (e.g., HDACs) followed by rescue experiments .
  • Chemical proteomics : Use alkyne-tagged probes for click chemistry-based pull-downs and LC-MS/MS identification .

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